molecular formula C12H20BrN B3280103 1-Hexyl-4-methylpyridin-1-ium bromide CAS No. 70850-60-1

1-Hexyl-4-methylpyridin-1-ium bromide

Cat. No.: B3280103
CAS No.: 70850-60-1
M. Wt: 258.20 g/mol
InChI Key: HEIQGUZVWWLUDQ-UHFFFAOYSA-M
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Scientific Research Applications

1-Hexyl-4-methylpyridin-1-ium bromide has a wide range of applications in scientific research:

Preparation Methods

The synthesis of 1-Hexyl-4-methylpyridin-1-ium bromide typically involves the quaternization of 4-methylpyridine with 1-bromohexane. The reaction is carried out under reflux conditions in an inert atmosphere to prevent oxidation . The general reaction scheme is as follows:

4-Methylpyridine+1-Bromohexane1-Hexyl-4-methylpyridin-1-ium bromide\text{4-Methylpyridine} + \text{1-Bromohexane} \rightarrow \text{this compound} 4-Methylpyridine+1-Bromohexane→1-Hexyl-4-methylpyridin-1-ium bromide

Industrial production methods may involve continuous flow processes to enhance efficiency and yield. The reaction mixture is usually purified by recrystallization or column chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

1-Hexyl-4-methylpyridin-1-ium bromide can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include polar solvents like acetonitrile or dimethyl sulfoxide, elevated temperatures, and inert atmospheres to prevent unwanted side reactions .

Mechanism of Action

The mechanism by which 1-Hexyl-4-methylpyridin-1-ium bromide exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes, proteins, and nucleic acids, by forming ionic bonds and stabilizing charged intermediates. These interactions can modulate the activity of the target molecules, leading to changes in biochemical pathways .

Comparison with Similar Compounds

1-Hexyl-4-methylpyridin-1-ium bromide can be compared with other similar ionic liquids, such as:

The uniqueness of this compound lies in its balance of hydrophilic and hydrophobic properties, making it versatile for a wide range of applications.

Properties

IUPAC Name

1-hexyl-4-methylpyridin-1-ium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N.BrH/c1-3-4-5-6-9-13-10-7-12(2)8-11-13;/h7-8,10-11H,3-6,9H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEIQGUZVWWLUDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC[N+]1=CC=C(C=C1)C.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20736334
Record name 1-Hexyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70850-60-1
Record name 1-Hexyl-4-methylpyridin-1-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20736334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 4.65 g of 4-picoline (50 mmol), 9.90 g of 1-bromohexane (60 mmol) and 30 mL of acetonitrile was refluxed for three hours and then cooled to room temperature. The viscous mixture was then added dropwise into 100 mL of ether with vigorous stirring. The mixture was let to stand for a while and then the upper ether layer was decanted. The residual viscous solution was dissolved in 10 mL of acetonitrile again and dispersed into 100 mL of ether. This procedure was repeated two more times in order to completely remove the unreacted starting materials. The resulting viscous liquid was dried under vacuum to give 11.8 g of off-white wax (92% yield). 1H NMR (DMSO-d6, 400 MHz): 0.89 (t, 3H), 1.26 (m, 4H), 1.85 (m, 4H), 2.64 (s, 3H), 4.81 (t, 2H), 8.0 (m, 2H), 8.9 (m, 2H); IR (CHCl3, cm−1): 1398 (C═C), 1635 (C═N), 2975 (N—C).
Quantity
4.65 g
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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